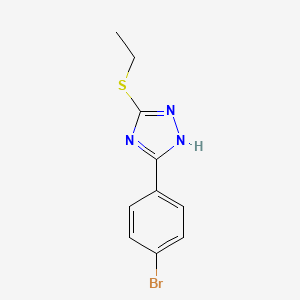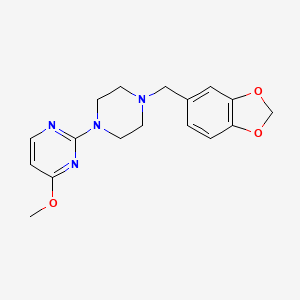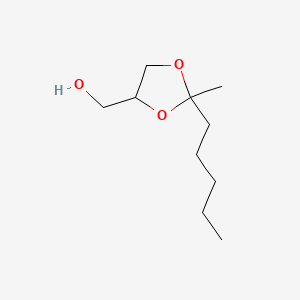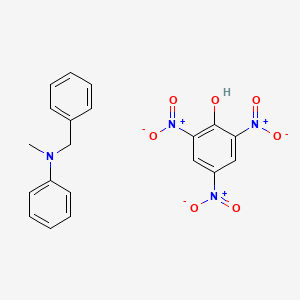
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. For N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and an appropriate aldehyde or carboxylic acid to form the benzimidazole core.
Alkylation: Introduction of the ethyl group at the nitrogen atom of the benzimidazole ring.
Amidation: Formation of the butyramide moiety through the reaction with 3-methylbutyric acid.
Oxalate Formation: Conversion of the final product into its oxalate salt form for improved stability and solubility.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for achieving high purity and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include benzimidazolone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds .
Applications De Recherche Scientifique
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Benzimidazolone: An oxidized derivative of benzimidazole.
Dihydrobenzimidazole: A reduced derivative of benzimidazole.
Substituted Benzimidazoles: Compounds with various substituents on the benzene ring.
Uniqueness
N-(2-(1-Benzimidazolyl)ethyl)-3-methyl-butyramide oxalate is unique due to its specific substitution pattern and the presence of the butyramide moiety. This structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
22270-63-9 |
|---|---|
Formule moléculaire |
C16H21N3O5 |
Poids moléculaire |
335.35 g/mol |
Nom IUPAC |
N-[2-(3H-benzimidazol-1-ium-1-yl)ethyl]-3-methylbutanamide;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C14H19N3O.C2H2O4/c1-11(2)9-14(18)15-7-8-17-10-16-12-5-3-4-6-13(12)17;3-1(4)2(5)6/h3-6,10-11H,7-9H2,1-2H3,(H,15,18);(H,3,4)(H,5,6) |
Clé InChI |
DYDDHQPTHPVHRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NCC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
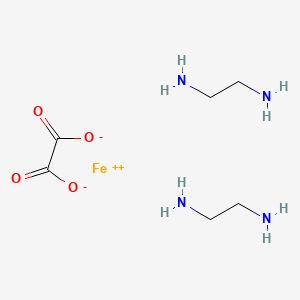
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
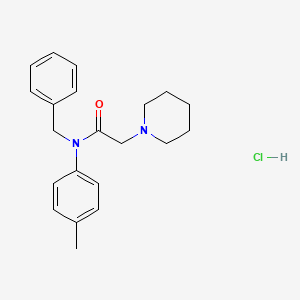

![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
